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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

isoquinoline-3-carbaldehyde, a key building block in medicinal chemistry and materials

science. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics.

Introduction
Isoquinoline-3-carbaldehyde (C₁₀H₇NO, Molecular Weight: 157.17 g/mol ) is a heterocyclic

aromatic aldehyde. The presence of the isoquinoline scaffold and the reactive aldehyde group

makes it a valuable precursor for the synthesis of a wide range of biologically active

compounds and functional materials. Accurate and detailed spectroscopic data is crucial for its

unambiguous identification, quality control, and the characterization of its derivatives. This

guide presents a consolidated summary of its known spectroscopic properties and the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for isoquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data of Isoquinoline-3-carbaldehyde

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

10.22 s - H-10 (Aldehyde)

9.34 s - H-1

8.60 s - H-4

8.16 d 8.5 H-5

7.96 d 8.2 H-8

7.86 dd 8.4, 7.0 H-6 or H-7

7.64 t 7.5 H-7 or H-6

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Isoquinoline-3-carbaldehyde

Chemical Shift (δ) [ppm] Assignment

190.8 C-10 (Aldehyde)

150.6 Aromatic C

149.2 Aromatic C

140.3 Aromatic C

132.8 Aromatic C

129.8 Aromatic C

129.5 Aromatic C

128.6 Aromatic C

128.0 Aromatic C

127.1 Aromatic C
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Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Isoquinoline-3-carbaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2850, ~2750 Medium
Aldehyde C-H Stretch (Fermi

resonance)

~1700 Strong C=O Stretch (Aldehyde)

~1600-1450 Medium-Strong Aromatic C=C Ring Stretching

~850-750 Strong C-H Out-of-plane Bending

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, thin film).

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Isoquinoline-3-carbaldehyde

m/z Ion Method

158.0 [M+H]⁺ LRMS (ESI)

Note: This represents the protonated molecule as observed by low-resolution electrospray

ionization mass spectrometry.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b112757?utm_src=pdf-body
https://www.benchchem.com/product/b112757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of isoquinoline-3-carbaldehyde (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane

(TMS) is used as an internal standard. The spectra are recorded on a spectrometer operating

at a frequency of, for example, 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

A solid sample is finely ground with potassium bromide (KBr) and pressed into a thin,

transparent pellet. A background spectrum of a pure KBr pellet is recorded first and subtracted

from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Low-resolution mass spectra are acquired using an electrospray ionization (ESI) source

coupled to a mass analyzer (e.g., a time-of-flight analyzer). The sample is dissolved in a

suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

The analysis is typically performed in positive ion mode to observe the protonated molecule

[M+H]⁺. For high-resolution mass spectrometry (HRMS), an instrument such as an Agilent

Technologies 6510 Q-TOF MS can be utilized to obtain an accurate mass measurement,

confirming the elemental composition.[1]

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of isoquinoline-3-
carbaldehyde is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Isoquinoline-3-carbaldehyde
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Caption: General workflow for the spectroscopic characterization of isoquinoline-3-
carbaldehyde.

This guide provides foundational spectroscopic information for isoquinoline-3-carbaldehyde,

facilitating its use in research and development. For further details on specific applications and

reactivity, consulting the primary literature is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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